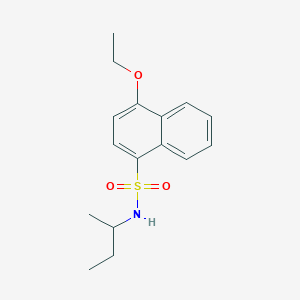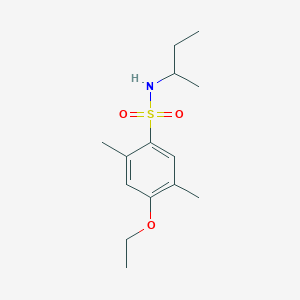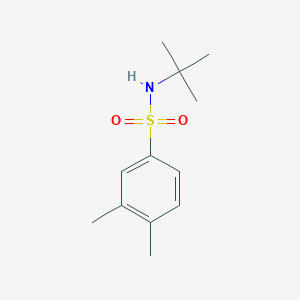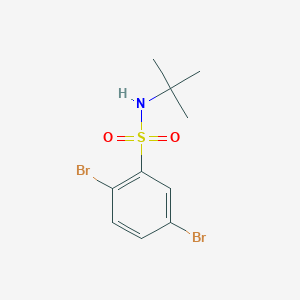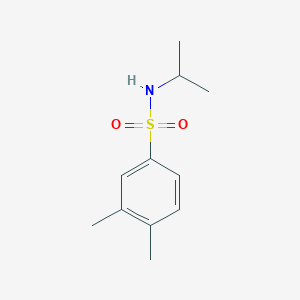
N-isopropyl-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3,4-dimethylbenzenesulfonamide (NDMBS) is a sulfonamide compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-isopropyl-3,4-dimethylbenzenesulfonamide is based on its ability to bind to the active site of enzymes and inhibit their activity. It acts as a competitive inhibitor of enzymes that require sulfonamide groups for their activity. This compound has also been shown to bind to proteins and modulate their function by altering their conformation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and has a high purity and yield. However, this compound has some limitations, such as its limited solubility in water and some organic solvents. This can make it difficult to use in some experiments and limit its potential applications.
Direcciones Futuras
There are several future directions for the use of N-isopropyl-3,4-dimethylbenzenesulfonamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the role of this compound in modulating protein-ligand interactions and its potential applications in drug discovery. Additionally, the use of this compound in enzyme inhibition studies and its potential applications in biotechnology and industrial processes can also be explored.
Conclusion
In conclusion, this compound is a sulfonamide compound that has shown potential applications in various scientific research fields. Its simple and efficient synthesis method, mechanism of action, and biochemical and physiological effects make it a promising tool compound for investigating enzyme inhibition, protein-ligand interactions, and potential drug candidates. The advantages and limitations of this compound for lab experiments and the future directions for its use in scientific research highlight its potential for further development and exploration.
Métodos De Síntesis
N-isopropyl-3,4-dimethylbenzenesulfonamide is synthesized using a simple and efficient method. The starting materials for the synthesis are 3,4-dimethylbenzenesulfonyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity after filtration and washing with a suitable solvent.
Aplicaciones Científicas De Investigación
N-isopropyl-3,4-dimethylbenzenesulfonamide has shown potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been used as a tool compound to investigate the role of sulfonamides in enzyme inhibition and protein-ligand interactions. This compound has also been used as a potential drug candidate for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
3,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3 |
Clave InChI |
ROTAERNFXRHOEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





